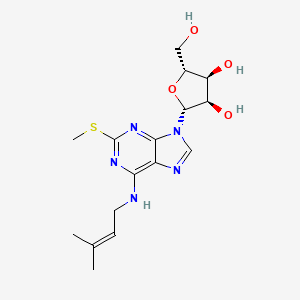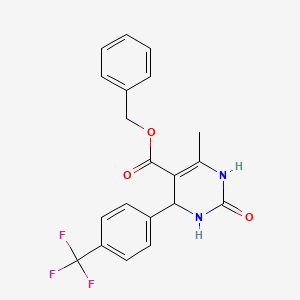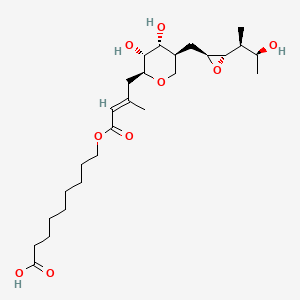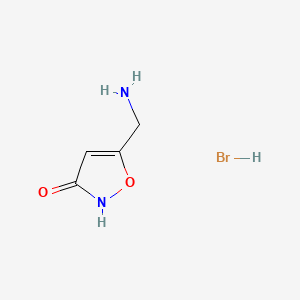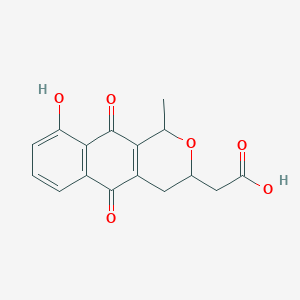
Nanaomycin A
Übersicht
Beschreibung
Nanaomycin is a quinone-based antibiotic isolated from the bacterium Streptomyces. It has garnered significant attention due to its potent biological activities, particularly its ability to inhibit DNA methyltransferases and its anti-inflammatory properties . Nanaomycin exists in several forms, including nanaomycin A, E, and K, each with unique properties and applications .
Wirkmechanismus
Target of Action
Nanaomycin A, also known as Nanafrocin, primarily targets DNA methyltransferases (DNMT), specifically DNMT3B . DNMTs are enzymes involved in the epigenetic regulation of the genome and are emerging targets for the development of a new class of cancer therapeutics . DNMT3B is a de novo methyltransferase involved in embryonic development and in the establishment of genomic imprints .
Mode of Action
This compound interacts with DNMT3B and inhibits its function . This inhibition results in a reduction of global methylation levels in cells and reactivates the transcription of the RASSF1A tumor suppressor gene . This compound was initially identified by a virtual screening for inhibitors against DNMT1 .
Biochemical Pathways
This compound affects the DNA methylation pathway. DNA methylation is a biochemical process that is critical for normal development in higher organisms. It involves the addition of a methyl group to the C5 position of the cytosine ring resulting in 5-methylcytosine . This compound’s inhibition of DNMT3B disrupts this pathway, leading to a decrease in methylation and an increase in gene expression .
Result of Action
The molecular effect of this compound’s action is the reduction of global methylation levels in cells . This demethylation leads to the reactivation of the transcription of the RASSF1A tumor suppressor gene . On a cellular level, this compound induces antiproliferative effects in different tumor cell lines originating from different tissues .
Biochemische Analyse
Biochemical Properties
Nanaomycin A interacts with DNMT3B, a de novo methyltransferase involved in embryonic development and the establishment of genomic imprints . It selectively inhibits DNMT3B, reducing global methylation levels in various cell lines and reactivating transcription of silenced tumor suppressor genes .
Cellular Effects
This compound exerts significant effects on various types of cells. It induces antiproliferative effects in different tumor cell lines originating from various tissues . It reduces the global methylation levels in these cell lines and reactivates the transcription of the RASSF1A tumor suppressor gene .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with DNMT3B . It selectively inhibits DNMT3B, leading to a reduction in global methylation levels and the reactivation of silenced tumor suppressor genes . This is the first DNMT3B-selective inhibitor identified to induce genomic demethylation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have distinct cytotoxic effects in all three cell lines tested, with these effects observed over a 72-hour period . The effects of this compound on cell viability were inconsistent, reducing viability in a dose-dependent manner in some experimental replicates, but causing rapid, uniform cell death in others .
Dosage Effects in Animal Models
In animal experiments, Nanaomycin K, a derivative of this compound, showed an inhibitory effect on tumor growth compared to controls, without any adverse effects . The anti-tumor effect was dose-dependent .
Metabolic Pathways
This compound is involved in the epigenetic regulation of the genome, specifically in the methylation of DNA . It interacts with DNMT3B, an enzyme involved in the addition of a methyl group to the DNA molecule .
Transport and Distribution
Given its molecular interactions with DNMT3B, it is likely that it is transported to the nucleus where DNMT3B is located .
Subcellular Localization
This compound is likely to be localized in the nucleus of the cell due to its interaction with DNMT3B, a nuclear enzyme
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nanaomycin is typically produced through fermentation processes involving Streptomyces species. The fermentation broth is extracted and purified to isolate the desired nanaomycin compound. Specific synthetic routes and reaction conditions for nanaomycin A, for example, involve the use of various organic solvents and chromatographic techniques to achieve high purity .
Industrial Production Methods: Industrial production of nanaomycin involves large-scale fermentation using optimized strains of Streptomyces. The fermentation conditions, such as temperature, pH, and nutrient composition, are carefully controlled to maximize yield. Post-fermentation, the compound is extracted, purified, and formulated for various applications .
Analyse Chemischer Reaktionen
Reaktionstypen: Nanaomycin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Nanaomycin kann oxidiert werden, um verschiedene Chinon-Derivate zu bilden.
Reduktion: Die Verbindung kann zu ihrer Hydrochinonform reduziert werden, die oft reaktiver ist.
Substitution: Nanaomycin kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an seiner Chinon-Einheit.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinon- und Hydrochinon-Derivate, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
Nanaomycin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Chinonchemie und ihre Reaktivität zu untersuchen.
Industrie: Einsatz bei der Entwicklung von entzündungshemmenden Mitteln und anderen therapeutischen Verbindungen.
5. Wirkmechanismus
Nanaomycin übt seine Wirkungen hauptsächlich durch die Hemmung von DNA-Methyltransferasen aus. Es hemmt selektiv DNMT3B, was zur Demethylierung und Reaktivierung stillgeschalteter Tumorsuppressorgener führt. Der Wirkmechanismus der Verbindung beinhaltet ihre Reduktion durch die respirationsgekoppelte NADH- oder Flavindehydrogenase, gefolgt von Autooxidation unter Bildung von reaktiven Sauerstoffspezies .
Ähnliche Verbindungen:
Nanaomycin K: Zeigt Antitumoraktivität durch Hemmung der Epithel-Mesenchym-Transition und des Tumorwachstums.
Einzigartigkeit: This compound ist einzigartig in seiner selektiven Hemmung von DNMT3B, was es zu einem wertvollen Werkzeug in der epigenetischen Forschung und Krebstherapie macht . Das geringere Toxizitätsprofil von Nanaomycin E macht es zu einem vielversprechenden Kandidaten für die Entwicklung entzündungshemmender Medikamente .
Vergleich Mit ähnlichen Verbindungen
Nanaomycin K: Exhibits anti-tumor activity by inhibiting epithelial-mesenchymal transition and tumor growth.
Uniqueness: this compound is unique in its selective inhibition of DNMT3B, making it a valuable tool in epigenetic research and cancer therapy . Nanaomycin E’s lower toxicity profile makes it a promising candidate for anti-inflammatory drug development .
Eigenschaften
CAS-Nummer |
52934-83-5 |
|---|---|
Molekularformel |
C16H14O6 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
2-(9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl)acetic acid |
InChI |
InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19) |
InChI-Schlüssel |
ZCJHPTKRISJQTN-UHFFFAOYSA-N |
SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Isomerische SMILES |
C[C@H]1C2=C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Kanonische SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Aussehen |
Solid powder |
Piktogramme |
Acute Toxic |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Nanafrocin; Nanaomycin A; Antibiotic OS 3966A; OS-3966-A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dimethyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyrimidin-2-amine](/img/structure/B1676848.png)

![2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine](/img/structure/B1676853.png)
